[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine
Description
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5,9H2,1-3H3 |
InChI Key |
BXHVSBCLHQBLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CN)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely reported method involves the reaction of hydrazine derivatives with 1,3-diketones. For [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine, the diketone precursor is typically pentane-2,4-dione (acetylacetone), which reacts with methylhydrazine to form the 1-methylpyrazole core.
Reaction Conditions:
-
Solvent: Ethanol or water
-
Temperature: 60–80°C
-
Catalyst: None required (proton transfer mechanism)
-
Yield: 70–85%
Mechanistic Insight:
The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization. The methyl group at position 1 is introduced through the use of methylhydrazine instead of unsubstituted hydrazine.
Functionalization of the Pyrazole Core
After forming the 1-methylpyrazole intermediate, the isopropyl and methanamine groups are introduced through sequential substitutions.
Introduction of the Isopropyl Group at Position 3
The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl bromide or chloride.
Reaction Setup:
-
Reagent: Isopropyl bromide (2.0 equiv)
-
Catalyst: Aluminum chloride (AlCl₃, 0.1 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature (RT)
-
Yield: 60–75%
Optimization Notes:
Lower temperatures (0°C) minimize polysubstitution. Excess isopropyl bromide improves monoalkylation selectivity.
Methanamine Group Installation at Position 5
The methanamine (–CH₂NH₂) group is introduced via reductive amination of a carbonyl intermediate.
Stepwise Process:
-
Formylation: Treat the pyrazole with paraformaldehyde under acidic conditions to introduce a formyl group (–CHO) at position 5.
-
Reduction: Reduce the formyl group to –CH₂NH₂ using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | Paraformaldehyde, H₂SO₄, 80°C | 90 |
| Reduction | NaBH₃CN, MeOH, RT | 65 |
Alternative Pathways and Catalytic Innovations
Oxidative Dehydrogenative Coupling
A novel approach reported by Salaheldin et al. employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) to construct azopyrazole intermediates, which can be reduced to the target amine.
Reaction Parameters:
Advantages:
-
Avoids prefunctionalized starting materials.
-
Enables direct C–N bond formation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advancements highlight the use of continuous flow systems to enhance scalability and reproducibility:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 h | 2–3 h |
| Purity | 85–90% | 92–95% |
| Throughput | 50 g/day | 500 g/day |
Key Benefits:
-
Improved heat transfer and mixing efficiency.
-
Reduced byproduct formation.
Challenges and Mitigation Strategies
Byproduct Formation in Alkylation
The isopropyl group installation often generates di- or trialkylated byproducts . Strategies to suppress this include:
-
Low-Temperature Control: Maintaining 0°C during alkylation.
-
Catalyst Screening: Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) reduces overalkylation.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 55–65 | 85–90 | High |
| Oxidative Coupling | 70–75 | 88–92 | Moderate |
| Flow Reactor | 80–85 | 92–95 | Very High |
Trade-offs:
Chemical Reactions Analysis
Types of Reactions
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is a pyrazole derivative that has a methyl group, an isopropyl group, and a methanamine side chain. Pyrazoles are five-membered heterocyclic compounds known for their different biological activities, and modifications to their structure can significantly influence their pharmacological properties. The structure of this compound suggests potential interactions with various biological targets, making it interesting in medicinal chemistry.
Potential applications:
- Medicinal Chemistry The compound is of interest in medicinal chemistry because its structure suggests potential interactions with various biological targets.
- Drug Discovery It can be utilized as a building block for synthesizing more complex molecules with desired pharmacological properties.
- Agrochemicals It can be explored as a potential component in developing new agrochemicals.
- Material Science It can be used in material science for creating new materials with specific properties.
Interaction studies include:
- Evaluating binding affinities.
- Assessing the compound's effects on enzyme activity.
- Investigating its interactions with cellular receptors.
These studies provide insight into the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine. These compounds illustrate variations in functional groups that can significantly impact their biological activities and applications. The unique combination of a methanamine side chain and an isopropyl group in [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine may confer distinct pharmacological properties compared to these similar compounds.
Structural Similarities with Other Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Methylpyrazole | Methyl group on pyrazole ring | Known for antifungal properties |
| 4-Aminoantipyrine | Amino group on a substituted pyrazole | Exhibits analgesic and antipyretic effects |
| 5-(Aminomethyl)pyrazole | Aminomethyl substituent | Potential anti-cancer activity |
| [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine | Combination of a methanamine side chain and an isopropyl group | May confer distinct pharmacological properties compared to similar compounds |
Mechanism of Action
The mechanism by which [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-based methanamines exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Substituent Variations at the Pyrazole 3-Position
- Trifluoromethyl (CF₃) Analogs :
- Structure : A benzylamine-linked pyrazole with CF₃ at the 3-position.
- Molecular weight = 269.27 g/mol; LogP (estimated) ≈ 2.8 due to the hydrophobic CF₃ and benzyl groups.
- Structure : Similar to the above but with a phenyl-methanamine group.
- Molecular weight = 278.66 g/mol (hydrochloride salt).
Thiophene and Aromatic Substituents :
- Structure : Thiophene at the 3-position introduces sulfur and aromaticity.
Properties : Molecular weight = 193.27 g/mol; LogP ≈ 1.9 (less hydrophobic than CF₃ analogs). Thiophene may enhance metabolic stability but reduce solubility .
- Structure : Phenyl group at the 3-position.
Properties : Molecular weight = 201.27 g/mol; LogP ≈ 2.4. The phenyl group increases hydrophobicity and π-π interactions .
Alkyl Substituents :
- Properties : Molecular weight = 139.20 g/mol; LogP ≈ 0.6. Simpler structure with reduced steric hindrance .
Variations in the Amine Group
- (1-Methyl-1H-Pyrazol-5-yl)Methylamine (): Structure: No substituent at the 3-position; primary amine.
2-(1-Cyclopentyl-1H-Pyrazol-3-yl)Ethan-1-Amine ():
- Structure : Cyclopentyl at the 1-position, ethanamine chain.
- Properties : Molecular weight = 179.27 g/mol; LogP ≈ 1.5. The cyclopentyl group enhances lipophilicity and may improve membrane permeability .
Biological Activity
The compound [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine is a pyrazole derivative with notable structural features that suggest potential biological activities. Pyrazoles are five-membered heterocyclic compounds recognized for their diverse pharmacological properties. This article explores the biological activity of this specific compound, examining its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structure of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine includes:
- Methyl group : Enhances lipophilicity.
- Isopropyl group : May influence receptor binding and selectivity.
- Methanamine side chain : Potentially involved in interactions with biological targets.
Biological Activities
The biological activities of pyrazole derivatives, including [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine , are influenced by structural modifications. The following sections detail specific activities observed in related compounds and preliminary findings on this compound.
1. Anticancer Activity
Recent studies have demonstrated that various pyrazole derivatives exhibit significant anticancer properties. For example:
- Compounds similar in structure to [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine have shown promising results against different cancer cell lines, such as MCF7 and A549.
2. Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that modifications to the pyrazole ring can enhance anti-inflammatory activity:
- Example : A library of pyrazolo[1,5-a]quinazolines demonstrated IC50 values ranging from 4.8 to 30.1 µM in inhibiting inflammatory pathways through NF-kB/AP-1 signaling .
Synthesis and Modification
The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine can be achieved through several methods, allowing for structural modifications to optimize its biological activity:
- Condensation Reactions : Utilizing appropriate aldehydes and hydrazines.
- Substitution Reactions : Modifying the isopropyl and methanamine groups to enhance receptor interactions.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique characteristics of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine :
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 3-Methylpyrazole | Methyl on pyrazole | Antifungal |
| 4-Aminoantipyrine | Amino group | Analgesic, antipyretic |
| 5-(Aminomethyl)pyrazole | Aminomethyl substituent | Potential anti-cancer |
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 65–75 | NaBH₃CN, MeOH, RT | |
| Hydrazine Condensation | 50–60 | EtOH, reflux, 12 h |
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
-
Spectral Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and isopropyl groups on the pyrazole ring). Peaks at δ 2.1–2.3 ppm (isopropyl CH₃) and δ 3.7 ppm (N–CH₃) are diagnostic .
- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₅N₃ (153.13 g/mol) .
-
Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) to improve nucleophilic substitution efficiency .
- Kinetic Studies : Use in situ FTIR or LC-MS to monitor reaction progression and identify rate-limiting steps .
Note : Pilot-scale trials under inert atmospheres (N₂/Ar) prevent oxidation of amine groups .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize discrepancies. For example:
- Data Validation : Cross-validate results using orthogonal methods (e.g., ELISA for protein quantification and molecular docking for binding affinity predictions) .
Basic: What in vitro bioassays are relevant for evaluating biological activity?
Methodological Answer:
- Antibacterial Screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., Bacillus subtilis) .
- Anti-inflammatory Testing : Inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins (IC₅₀ > 100 µM preferred) .
Advanced: How to design mechanistic studies for this compound’s bioactivity?
Methodological Answer:
- Target Identification : Use SPR (Surface Plasmon Resonance) to screen for protein binding partners (e.g., kinases or GPCRs) .
- Molecular Dynamics Simulations : Model interactions with COX-2 active site (PDB ID: 5KIR) to predict binding modes .
- Metabolite Profiling : LC-HRMS post-incubation with liver microsomes identifies metabolic stability and degradation pathways .
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid aerosol inhalation .
- Spill Management : Neutralize spills with 5% acetic acid and dispose via licensed chemical waste services .
Advanced: How to resolve ambiguities in NMR assignments?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Correlate ¹H and ¹³C signals to confirm connectivity (e.g., distinguishing N–CH₃ from isopropyl groups) .
- NOESY : Identify spatial proximity between protons on the pyrazole ring and methanamine group .
- Reference Standards : Compare with spectral data from NIST Chemistry WebBook or published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
